REACTION_CXSMILES
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O1C=CC=C1.[CH3:6][O:7][CH:8]1[CH2:12][CH:11]=[C:10]([O:13][CH3:14])[O:9]1>>[CH3:6][O:7][CH:8]1[CH2:12][CH2:11][CH:10]([O:13][CH3:14])[O:9]1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
COC1OC(CC1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |